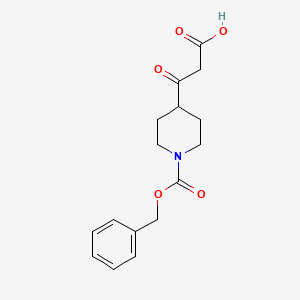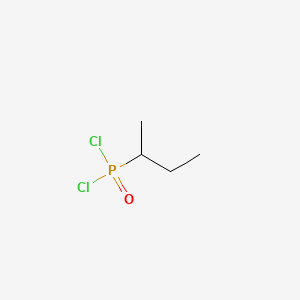
Butan-2-ylphosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyldichlorophosphine oxide is a chemical compound with the molecular formula C4H9Cl2OP. It is a secondary phosphine oxide, which means it contains a phosphorus atom bonded to two chlorine atoms and an oxygen atom, with a sec-butyl group attached to the phosphorus. This compound is known for its use in various chemical reactions and applications, particularly in the field of asymmetric catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyldichlorophosphine oxide typically involves the reaction of sec-butylphosphine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorophosphine oxide. The general reaction can be represented as follows:
sec-Butylphosphine+Cl2→sec-Butyldichlorophosphine oxide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of sec-Butyldichlorophosphine oxide may involve larger-scale reactions with more sophisticated equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
sec-Butyldichlorophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the dichlorophosphine oxide to phosphines or other reduced phosphorus compounds.
Substitution: The chlorine atoms in sec-Butyldichlorophosphine oxide can be substituted with other nucleophiles, such as alkyl or aryl groups, to form a variety of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphine derivatives.
Aplicaciones Científicas De Investigación
sec-Butyldichlorophosphine oxide has several scientific research applications, including:
Asymmetric Catalysis: It is used as a ligand in asymmetric catalytic reactions to produce chiral compounds with high enantioselectivity.
Material Science: The compound is utilized in the synthesis of advanced materials, such as phosphine-containing polymers and coordination complexes.
Pharmaceutical Chemistry: sec-Butyldichlorophosphine oxide is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Agrochemistry: It is used in the development of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of sec-Butyldichlorophosphine oxide involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldichlorophosphine oxide: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
Di-tert-butylchlorophosphine: Contains two tert-butyl groups and one chlorine atom bonded to phosphorus.
tert-Butylphosphonic dichloride: Contains a tert-butyl group and two chlorine atoms bonded to phosphorus.
Uniqueness
sec-Butyldichlorophosphine oxide is unique due to its specific sec-butyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in asymmetric catalysis and other applications.
Propiedades
Número CAS |
4707-94-2 |
|---|---|
Fórmula molecular |
C4H9Cl2OP |
Peso molecular |
174.99 g/mol |
Nombre IUPAC |
2-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H9Cl2OP/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |
Clave InChI |
MLPCTVGPECIIGS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


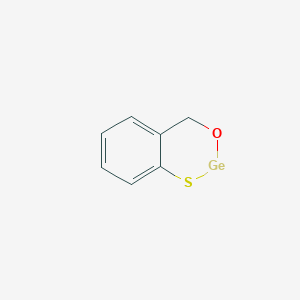
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
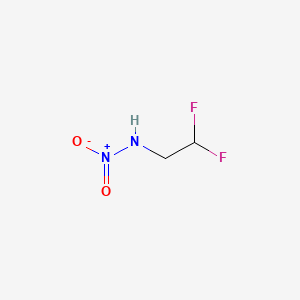
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
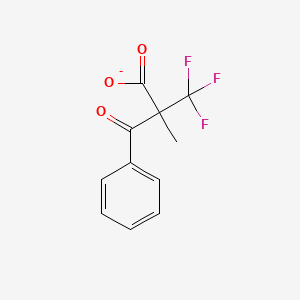
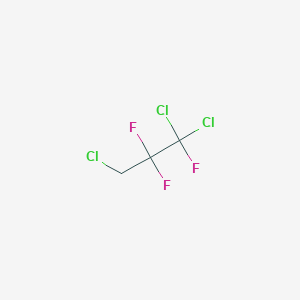
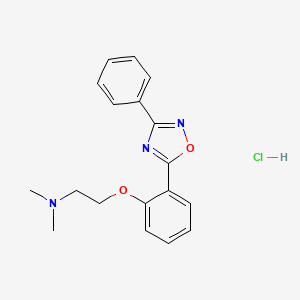

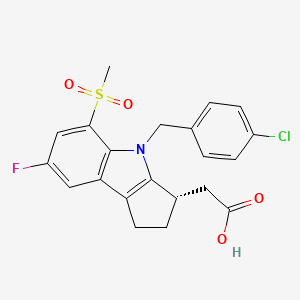
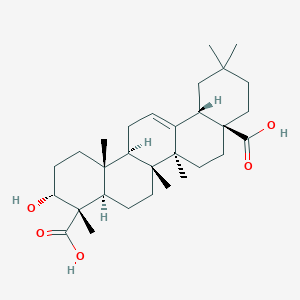

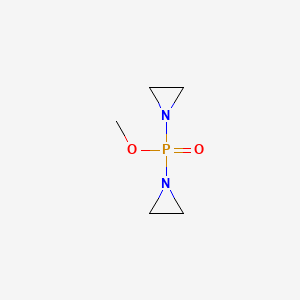
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
